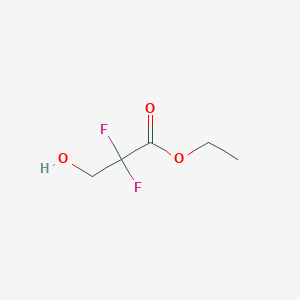

Ethyl 2,2-difluoro-3-hydroxypropanoate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDADYBESRVMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-41-6 | |

| Record name | ethyl 2,2-difluoro-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-hydroxypropanoate, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic profile, safety information, and its role in the development of novel therapeutics.

Introduction: The Significance of Gem-Difluorination in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoro group (CF2), in particular, is a valuable motif that can act as a bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect. Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile building block that provides a straightforward entry point for incorporating the valuable α,α-difluoro-β-hydroxy ester moiety into more complex molecular architectures.

Section 1: Core Properties and Identification

Molecular Formula: C₅H₈F₂O₃[1][2]

Molecular Weight: 154.11 g/mol [1][2]

Synonyms:

-

Ethyl 2,2-difluoro-3-hydroxypropionate

-

2,2-Difluoro-3-hydroxy-propionic acid ethyl ester

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 75-78 °C at 9 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 90.1 ± 25.9 °C (Predicted) | [2] |

| Refractive Index | 1.385 (Predicted) | [2] |

| LogP | 0.14 (Predicted) | [2] |

| PSA | 46.53 Ų | [2] |

Section 2: Synthesis and Mechanistic Considerations

The primary synthetic route to Ethyl 2,2-difluoro-3-hydroxypropanoate is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, ethyl bromodifluoroacetate and formaldehyde.

The Reformatsky Reaction: A Deeper Look

The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds. Its key advantage over other organometallic additions (like Grignard reactions) is the ability to form the organozinc reagent in the presence of the carbonyl electrophile. The zinc enolate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive towards esters, preventing self-condensation of the starting material.

The reaction proceeds through the following key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.

-

Coordination and Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc atom, followed by nucleophilic attack of the enolate carbon onto the carbonyl carbon. This typically proceeds through a six-membered chair-like transition state.

-

Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

Figure 1: Generalized workflow of the Reformatsky reaction for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate.

Experimental Protocol: A Representative Reformatsky Synthesis

Materials:

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene (anhydrous)

-

Ethyl bromodifluoroacetate

-

Formaldehyde (or a suitable source like paraformaldehyde)

-

Hydrochloric acid (for workup)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Brine

-

Anhydrous sodium or magnesium sulfate

Procedure:

-

A reaction flask is charged with activated zinc dust and a catalytic amount of iodine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Anhydrous toluene is added, and the mixture is briefly heated under reflux to further activate the zinc, then cooled to room temperature.

-

A solution of ethyl bromodifluoroacetate and formaldehyde in anhydrous toluene is added dropwise to the zinc suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a set period (e.g., 30 minutes) to ensure complete conversion.

-

After cooling to 0 °C, the reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the pure Ethyl 2,2-difluoro-3-hydroxypropanoate.

Section 3: Spectroscopic Profile (Illustrative)

As of the date of this guide, the specific ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for Ethyl 2,2-difluoro-3-hydroxypropanoate, are not publicly available in the searched databases. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following data for related compounds are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a triplet for the -CH₂- coupled to the two fluorine atoms, and a broad singlet or triplet for the -OH proton, which may exchange with trace water).

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the difluorinated quaternary carbon, the hydroxymethyl carbon, and the two carbons of the ethyl group. The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.[4]

-

¹⁹F NMR: The fluorine NMR is a powerful technique for fluorinated compounds. It is expected to show a singlet or a narrowly coupled multiplet for the two equivalent fluorine atoms. The chemical shift will be indicative of the gem-difluoroalkyl ester environment.[4][5][6]

Illustrative ¹⁹F NMR Data for a Related Compound (ethyl 2,2-difluoro-6-phenylhexanoate): A triplet at δ -105.83 ppm (J = 16.8 Hz) is observed for the -CF₂- group.[5] This provides a reasonable estimate for the expected chemical shift region for Ethyl 2,2-difluoro-3-hydroxypropanoate.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorptions:

-

O-H stretch: A strong, broad band in the region of 3400 cm⁻¹.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.

-

C=O stretch (ester): A strong, sharp band around 1765 cm⁻¹.[5]

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 154, although it may be of low intensity. Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), water (-H₂O), and other fragments corresponding to the cleavage of the carbon-carbon bonds.

Section 4: Applications in Drug Development and Organic Synthesis

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

Role as a Bioisostere and Metabolic Blocker

The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group. Replacing a metabolically labile ketone with a CF₂ group can block oxidative metabolism at that position, thereby increasing the in vivo half-life of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the acidity and basicity of neighboring functional groups, which can be fine-tuned to optimize drug-target interactions.

Synthetic Versatility

The hydroxyl group of Ethyl 2,2-difluoro-3-hydroxypropanoate can be further functionalized through oxidation, etherification, or esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the diol. This array of possible transformations makes it a versatile starting material for the synthesis of a wide range of fluorinated compounds.

Figure 2: Synthetic transformations of Ethyl 2,2-difluoro-3-hydroxypropanoate.

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for Ethyl 2,2-difluoro-3-hydroxypropanoate is not widely available. However, based on data for structurally related compounds and supplier information, the following GHS classifications and precautions are advised.[1]

GHS Hazard Classification

-

Hazard Statements:

-

Signal Word: Warning[1]

-

GHS Pictograms:

-

Exclamation Mark

-

Precautionary Statements

The following precautionary statements are recommended for handling Ethyl 2,2-difluoro-3-hydroxypropanoate:[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]

Conclusion

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its gem-difluoro motif offers opportunities to enhance the metabolic stability and modulate the electronic properties of target molecules. While detailed spectroscopic and reactivity data are still emerging, the established synthetic routes and the predictable chemical behavior of this compound make it an attractive tool for medicinal chemists and researchers in related fields. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-FLUORO-3-HYDROXY-3,3-DIPHENYLPROPANOATE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

-

Scribd. (n.d.). Reformatsky Reaction | PDF | Solvent | Chemical Substances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Classifying hazardous chemicals National guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

-

OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (Z)-2-fluoro-3-hydroxyprop-2-enoate. Retrieved from [Link]

Sources

- 1. 380-41-6|Ethyl 2,2-difluoro-3-hydroxypropanoate|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,2-difluoro-3-hydroxypropanoate

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluorinated synthons invaluable. Among these, Ethyl 2,2-difluoro-3-hydroxypropanoate stands out as a versatile C3 building block. Its gem-difluoro motif, coupled with two distinct functional handles (an ester and a primary alcohol), provides a rich platform for diversification in the synthesis of complex pharmaceutical intermediates. This guide offers a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this important molecule, designed for researchers and scientists dedicated to advancing chemical synthesis.

Part 1: The Synthetic Blueprint - A Mechanistic Approach to the Reformatsky Reaction

The construction of β-hydroxy esters is a classic challenge in organic synthesis. While various methods exist, the Reformatsky reaction offers a reliable and robust pathway, particularly for substrates like α,α-difluoro-α-halo esters that are prone to side reactions with more aggressive organometallic reagents.[1][2]

The Causality Behind the Choice: Why the Reformatsky Reaction?

The core of the Reformatsky reaction lies in the generation of a zinc enolate, often termed a "Reformatsky enolate."[1][3] Unlike Grignard or organolithium reagents, organozinc compounds exhibit lower reactivity.[1] This attenuated nucleophilicity is critical; it prevents the reagent from undergoing self-condensation with the ester functionality of another molecule of the starting material, a common pitfall with more reactive reagents. The reaction proceeds cleanly as a nucleophilic addition to an aldehyde or ketone, making it highly suitable for our target synthesis.[2][4] The Barbier reaction is a related transformation, differing in that the organometallic species is generated in situ in the presence of the carbonyl compound, whereas the classical Reformatsky involves pre-formation of the organozinc reagent before the electrophile is introduced.[5][6]

Reaction Mechanism: A Stepwise Analysis

The synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate via the Reformatsky reaction proceeds through a well-defined mechanistic sequence:

-

Oxidative Addition : The reaction is initiated by the insertion of activated zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate. This oxidative addition step forms the organozinc reagent, the key nucleophile.[1][3]

-

Coordination and Transition State Formation : The carbonyl oxygen of the electrophile (in this case, formaldehyde) coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state, which is crucial for the subsequent bond formation.[3]

-

Nucleophilic Addition : A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of formaldehyde.

-

Acidic Workup : The resulting zinc alkoxide intermediate is stable until an acidic workup is performed. Protonation quenches the reaction, liberating the desired β-hydroxy ester product and forming water-soluble zinc salts that can be easily removed during extraction.[3]

Workflow for the Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Zinc Activation : In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (1.5 eq.). Add a crystal of iodine and a small volume of anhydrous tetrahydrofuran (THF). Gently warm the suspension until the iodine color dissipates, indicating activation. Cool to room temperature.

-

Reaction Initiation : To the suspension of activated zinc, add a solution of ethyl bromodifluoroacetate (1.0 eq.) in anhydrous THF via a dropping funnel. The reaction is often exothermic.

-

Addition of Electrophile : In a separate flask, prepare a slurry of paraformaldehyde (1.2 eq., previously dried under vacuum) in anhydrous THF. Add this slurry portion-wise to the reaction mixture.

-

Reaction Completion : After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup : Cool the reaction flask in an ice bath to 0°C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 2,2-difluoro-3-hydroxypropanoate as a pure product.[3]

Part 2: Rigorous Characterization - A Self-Validating System

Confirmation of the structure and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Physical Properties

The target compound is a colorless liquid with the following properties:

| Property | Value |

| Molecular Formula | C₅H₈F₂O₃[7][8] |

| Molecular Weight | 154.11 g/mol [7][8][9] |

| Boiling Point | 75-78°C at 9 mmHg[7] |

| Density | ~1.3 g/cm³[7] |

Spectroscopic Characterization

NMR is the most definitive method for structural elucidation of this molecule. The analysis should include ¹H, ¹³C, and ¹⁹F NMR.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~4.35 | Quartet (q) | -OCH₂ CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~3.90 | Triplet (t) | HOCH₂ CF₂- | Methylene protons adjacent to the CF₂ group, split by the two fluorine atoms. | |

| ~2.50 | Broad Singlet (br s) | -OH | Labile hydroxyl proton; signal may shift or broaden with concentration and solvent. | |

| ~1.35 | Triplet (t) | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. | |

| ¹³C NMR | ~164 | Triplet (t) | -C =O | Ester carbonyl carbon, coupled to the two fluorine atoms (²Jcf). |

| ~115 | Triplet (t) | -C F₂- | The key gem-difluoro carbon, showing a large one-bond coupling to fluorine (¹Jcf). | |

| ~65 | Triplet (t) | HOCH₂ - | Hydroxymethyl carbon, coupled to the two fluorine atoms (²Jcf). | |

| ~63 | Singlet (s) | -OCH₂ CH₃ | Methylene carbon of the ethyl group. | |

| ~14 | Singlet (s) | -OCH₂CH₃ | Methyl carbon of the ethyl group. | |

| ¹⁹F NMR | ~-105 | Triplet (t) | -CF₂ - | Fluorine signal, split into a triplet by the two adjacent protons of the hydroxymethyl group (³Jhf). |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J values) provide further structural confirmation.

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Broad, Strong | O-H Stretch | Alcohol (-OH) |

| 2980-2850 | Medium | C-H Stretch | Alkane (sp³ C-H) |

| ~1765 | Strong, Sharp | C=O Stretch | Ester Carbonyl[10] |

| 1300-1100 | Strong | C-F Stretch | gem-Difluoro group |

| ~1200 | Strong | C-O Stretch | Ester |

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the following ions:

-

[M+H]⁺ : 155.05 m/z

-

[M+Na]⁺ : 177.03 m/z[9]

Analysis of the fragmentation pattern in techniques like Electron Ionization (EI) can provide further structural information, such as the loss of the ethoxy group (-OC₂H₅) or the hydroxymethyl group (-CH₂OH).

Conclusion: A Versatile Tool for Chemical Innovation

This guide has detailed a robust and reproducible methodology for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate via the Reformatsky reaction. The causality-driven approach to the protocol, combined with a comprehensive, multi-technique characterization strategy, provides a self-validating framework for researchers. The successful synthesis and verification of this fluorinated building block open the door to a wide array of subsequent chemical transformations, empowering drug development professionals and research scientists to construct novel molecular architectures with enhanced pharmaceutical properties.

References

-

Reformatsky Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-FLUORO-3-HYDROXY-3,3-DIPHENYLPROPANOATE - Optional[19F NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Aryl Glycine Esters. Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate. Retrieved from [Link]

-

ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved from [Link]

-

Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ResearchGate. (n.d.). Barbier Reaction. Retrieved from [Link]

-

NIH. (2015). New Frontiers and Developing Applications in 19F NMR. Analytical Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethyl-3-hydroxypropionic acid, di-TMS. Retrieved from [Link]

-

ChemRxiv. (2023). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

-

ResearchGate. (2023). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxybutanoate (C6H10F2O3). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (2R)-2-hydroxypropanoate. Retrieved from [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Barbier reaction - Wikipedia [en.wikipedia.org]

- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyl 2,2-difluoro-3-hydroxypropanoate | 380-41-6 | AAA38041 [biosynth.com]

- 9. PubChemLite - Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3) [pubchemlite.lcsb.uni.lu]

- 10. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Profile of Ethyl 2,2-difluoro-3-hydroxypropanoate

Introduction

Ethyl 2,2-difluoro-3-hydroxypropanoate (CAS No. 380-41-6) is a fluorinated ester of significant interest in the fields of medicinal chemistry and materials science.[1][2] The presence of geminal fluorine atoms on the α-carbon and a primary alcohol imparts unique electronic properties and potential for further chemical modification, making it a valuable building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and elucidate its role in complex chemical systems. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 2,2-difluoro-3-hydroxypropanoate, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 2,2-difluoro-3-hydroxypropanoate, with the molecular formula C₅H₈F₂O₃ and a molecular weight of 154.11 g/mol , is presented below.[1][2][3]

Caption: Key NMR spin-spin coupling interactions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2,2-difluoro-3-hydroxypropanoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for each carbon (unless C-F coupling is being observed). A longer acquisition time and a larger number of scans may be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard single-pulse experiment. The spectral width should be set to cover the expected range for fluorinated organic compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For Ethyl 2,2-difluoro-3-hydroxypropanoate, the key absorptions will be from the O-H, C-H, C=O, C-F, and C-O bonds. [4][5][6][7][8]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (sp³ C-H) |

| ~1750 | Strong | C=O stretch (ester) |

| 1300-1000 | Strong | C-F and C-O stretches |

Interpretation:

-

A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

Medium intensity peaks between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the ethyl and hydroxymethyl groups.

-

A very strong and sharp absorption around 1750 cm⁻¹ is indicative of the C=O stretch of the ester functional group.

-

The fingerprint region, between 1300 and 1000 cm⁻¹, will contain multiple strong absorptions corresponding to the C-F and C-O single bond stretching vibrations.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Sample Preparation (ATR): Place a drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern provides valuable information about the molecular structure. [9][10][11]

| Predicted m/z | Proposed Fragment |

|---|---|

| 154 | [M]⁺ |

| 135 | [M - F]⁺ |

| 123 | [M - OCH₂CH₃]⁺ |

| 109 | [M - CH₂OH]⁺ |

| 88 | McLafferty Rearrangement |

| 77 | [CF₂CH₂OH]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 154 should be observable, though it may be of low intensity.

-

Loss of a fluorine atom would result in a fragment at m/z 135.

-

Cleavage of the ethoxy group from the ester would give a fragment at m/z 123.

-

Loss of the hydroxymethyl group would lead to a fragment at m/z 109.

-

A peak at m/z 88 could arise from a McLafferty rearrangement, a common fragmentation pathway for esters. [10][12]* Other significant fragments are expected at m/z 77 and 45, corresponding to the [CF₂CH₂OH]⁺ and [OCH₂CH₃]⁺ ions, respectively.

Caption: Proposed MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of Ethyl 2,2-difluoro-3-hydroxypropanoate. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the molecule's structure. This technical guide serves as a valuable resource for researchers working with this and similar fluorinated compounds, enabling them to confidently interpret their experimental data and advance their scientific endeavors.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fu, Y., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10594-10602. [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wang, L., et al. (2020). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. Organic & Biomolecular Chemistry, 18(33), 6543-6547. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

Radell, J., & Connolly, J. W. (1961). Synthesis, Properties, and Spectra of Partially Fluorinated Esters. Journal of Chemical & Engineering Data, 6(2), 282-283. [Link]

-

Chalenko, Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-11. [Link]

-

Chemical Communications. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-FLUORO-3-HYDROXY-3,3-DIPHENYLPROPANOATE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]

-

PubMed. (n.d.). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

Sources

- 1. Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate(168558-19-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. rtilab.com [rtilab.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate: Synthesis, Structure, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological properties. The gem-difluoro (-CF2-) group, in particular, serves as a crucial bioisostere for carbonyl groups, ethers, and other functionalities. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile and highly valuable building block that provides a direct entry point to this essential chemical motif. This guide offers an in-depth analysis of its chemical identity, a detailed protocol for its synthesis via the Reformatsky reaction, and an exploration of its significance as a precursor in the synthesis of complex pharmaceutical agents, most notably in the field of nucleoside analogues.

Part 1: Chemical Identity and Structure

IUPAC Name and Molecular Structure

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is ethyl 2,2-difluoro-3-hydroxypropanoate .[1][2]

The structure consists of a three-carbon propanoate backbone. The defining features are a geminal difluoro substitution at the α-carbon (C2) and a primary alcohol at the β-carbon (C3). An ethyl ester functional group is attached to the carboxyl carbon (C1).

Molecular Formula: C₅H₈F₂O₃[1]

Chemical Structure Diagram:

Caption: 2D Chemical Structure of Ethyl 2,2-difluoro-3-hydroxypropanoate.

Physicochemical and Spectroscopic Data

A summary of key physical and predicted spectroscopic data for ethyl 2,2-difluoro-3-hydroxypropanoate is provided below. Experimental NMR data is crucial for confirming the identity and purity of the synthesized compound.

| Property | Value | Reference |

| Molecular Weight | 154.11 g/mol | [1] |

| CAS Number | 380-41-6 | |

| Boiling Point | 75-78 °C at 9 mmHg | [3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| ¹H NMR (Predicted) | δ 4.3 (q, 2H, -OCH₂CH₃), 4.0 (t, 2H, -CH₂OH), 2.5 (t, 1H, -OH), 1.3 (t, 3H, -OCH₂CH₃) | N/A |

| ¹⁹F NMR (Predicted) | Singlet or Triplet (depending on coupling with -CH₂ protons) | [4] |

| ¹³C NMR (Predicted) | δ 164 (t, C=O), 116 (t, -CF₂-), 63 (-OCH₂CH₃), 60 (t, -CH₂OH), 14 (-OCH₂CH₃) | N/A |

(Note: Predicted NMR shifts are estimates. Experimental values are required for definitive structural confirmation. The multiplicity of carbon signals adjacent to the -CF₂- group is shown as a triplet (t) due to C-F coupling.)

Part 2: Synthesis via the Reformatsky Reaction

The most direct and widely employed method for synthesizing α,α-difluoro-β-hydroxy esters is the Reformatsky reaction.[5][6][7][8] This organometallic reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester, forming a zinc enolate, which then undergoes nucleophilic addition to a carbonyl compound.

Causality of Experimental Choices

-

Reagents :

-

Ethyl Bromodifluoroacetate (BrCF₂COOEt) : This is the key starting material, serving as the source of the difluoroacetyl group.[6] The bromine atom is sufficiently reactive for oxidative addition with zinc, while the two electron-withdrawing fluorine atoms increase the acidity of the α-proton, facilitating enolate formation.

-

Paraformaldehyde : As the simplest aldehyde, formaldehyde provides the hydroxymethyl group (-CH₂OH) at the β-position. Paraformaldehyde, a solid polymer of formaldehyde, is used as a convenient and stable source of anhydrous formaldehyde in situ.

-

Activated Zinc : Zinc is the metal of choice for this reaction. It is reactive enough to insert into the C-Br bond but the resulting organozinc reagent (Reformatsky enolate) is generally less basic and less reactive than corresponding Grignard or organolithium reagents.[7] This chemoselectivity is critical, as it prevents side reactions like self-condensation of the ester. "Activation" of the zinc (e.g., with iodine or by washing with acid) is often necessary to remove the passivating oxide layer from the metal surface.

-

-

Solvent : Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These solvents are crucial for solvating the organozinc intermediate and preventing its decomposition by protic sources.

Experimental Workflow: Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate

The following diagram illustrates the key steps in the synthesis and subsequent workup.

Caption: Experimental workflow for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Reformatsky reactions.[5][8] Researchers should consult specific literature for optimization.

-

Zinc Activation : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.2-1.5 equivalents). Add a small crystal of iodine and gently heat the flask under vacuum to sublime the iodine, then cool to room temperature and backfill with nitrogen. This process activates the zinc surface.

-

Reaction Setup : Add anhydrous tetrahydrofuran (THF) to the flask, followed by paraformaldehyde (1.1 equivalents).

-

Initiation : In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the zinc suspension. Gentle heating may be required to initiate the reaction, often indicated by a slight exotherm and disappearance of the iodine color.

-

Addition and Reflux : Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting materials.

-

Workup : Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the zinc alkoxide intermediate and dissolves inorganic salts.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic extracts.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : Purify the resulting crude oil by vacuum distillation to yield ethyl 2,2-difluoro-3-hydroxypropanoate as a colorless liquid.

Part 3: Application in Drug Development - A Precursor to Gemcitabine

The utility of ethyl 2,2-difluoro-3-hydroxypropanoate and its derivatives is powerfully demonstrated by their role in the synthesis of Gemcitabine (brand name Gemzar®), a cornerstone chemotherapy agent used to treat a variety of cancers, including pancreatic, lung, ovarian, and breast cancer.[9] Gemcitabine is a nucleoside analogue of deoxycytidine where the 2'-hydrogens of the ribose sugar are replaced by two fluorine atoms.[10]

The Synthetic Connection

While Gemcitabine synthesis does not start from ethyl 2,2-difluoro-3-hydroxypropanoate itself, it begins with a closely related, chiral derivative: ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate . This key intermediate is synthesized via a Reformatsky reaction between ethyl bromodifluoroacetate and a protected, chiral aldehyde derived from D-glyceraldehyde.[11][12]

The fundamental chemical transformation is identical: the zinc-mediated addition of a difluoroenolate to an aldehyde. This reaction establishes the critical C2-C3 bond and introduces the gem-difluoro motif that is essential for Gemcitabine's biological activity.

Logical Pathway from Building Block to Drug

The synthesis showcases a logical progression where the core structure provided by the Reformatsky product is elaborated into the final complex drug molecule.

Caption: Synthetic pathway from the Reformatsky product to Gemcitabine.

This pathway underscores the strategic importance of the initial building block. The Reformatsky reaction provides the fluorinated, three-carbon chain which is then cyclized to form the core 2-deoxy-2,2-difluororibose sugar. Subsequent chemical steps involve coupling this sugar with the cytosine nucleobase to complete the synthesis of the active pharmaceutical ingredient (API).[9] The principles demonstrated in this synthesis are broadly applicable to the creation of other fluorinated nucleoside analogues, a class of compounds with significant potential as antiviral and anticancer agents.[10][13][14]

Conclusion

Ethyl 2,2-difluoro-3-hydroxypropanoate is more than a simple fluorinated molecule; it is a key enabling reagent for medicinal chemistry and drug development. Its structure is definitively established, and its synthesis is reliably achieved through the robust and well-understood Reformatsky reaction. The critical role of its derivatives in the large-scale synthesis of life-saving drugs like Gemcitabine highlights its strategic value. For researchers and scientists, a thorough understanding of this building block's properties, synthesis, and synthetic potential is essential for the continued development of next-generation fluorinated therapeutics.

References

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]

- US20080262215A1 - Gemcitabine production process.

-

Coeffard, V., & Guérinot, A. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21-43. [Link]

-

Coeffard, V., & Guérinot, A. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21-43. [Link]

-

Linclau, B., & Poisson, J.-F. (2016). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]

- WO2007027564A2 - Process for preparing gemcitabine and associated intermediates.

-

Ali, M., et al. (2020). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Scientific Reports, 10(1), 1-9. [Link]

-

Kmoníčková, E., et al. (2018). The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. Molecules, 23(11), 2841. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Linclau, B., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 56-69. [Link]

- KR20100017112A - Gemcitabine production process.

-

SpectraBase. (n.d.). Ethyl-2-fluoro-3-hydroxy-3-phenyl-propanoate;erythro-isomer. Retrieved from [Link]

- CN106397186A - Preparation method of ethyl bromodifluoroacetate.

-

Zheng, Y., et al. (2022). 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9835-9856. [Link]

- CN112574039B - Synthesis method of ethyl difluoroacetoacetate.

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]

-

Le, M. T., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(18), 4233. [Link]

- WO2017025985A1 - Process of producing ethyl difluoroacetate.

-

Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. [Link]

-

Serra, M., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(11), 3144. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. biophysics.org [biophysics.org]

- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]

- 12. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-hydroxypropanoate, a key fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, explore the mechanistic basis of its synthesis, detail its applications, and provide essential safety protocols.

Introduction: The Strategic Value of Fluorination

Ethyl 2,2-difluoro-3-hydroxypropanoate (CAS No. 380-41-6) is a specialized ester valued for the unique combination of its functional groups: a primary alcohol, an ethyl ester, and a geminal difluoro group at the α-carbon. The introduction of fluorine into organic molecules is a cornerstone of modern drug development. The high electronegativity of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile starting material for introducing the valuable β-hydroxy-α,α-difluoroester motif into more complex molecular architectures.

Physicochemical and Structural Properties

The molecule's identity and characteristics are defined by its chemical formula and physical properties. These quantitative data points are essential for experimental design, reaction stoichiometry, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₂O₃ | [1][2] |

| Molecular Weight | 154.11 g/mol | [1] |

| Monoisotopic Mass | 154.04414 Da | [2] |

| CAS Number | 380-41-6 | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 75-78°C (at 9 mmHg) | [1] |

| Primary Hazard | Irritant | [1] |

The structure features a central carbon atom bonded to both an ethoxycarbonyl group and a hydroxymethyl group. The critical feature is the geminal difluoride at the C2 position. These two fluorine atoms are potent electron-withdrawing groups, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect is fundamental to its reactivity and utility in synthesis.

Synthesis via the Reformatsky Reaction: A Mechanistic Approach

A primary and highly effective method for synthesizing Ethyl 2,2-difluoro-3-hydroxypropanoate is the Reformatsky reaction. This organometallic reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, formaldehyde, mediated by metallic zinc.[3][4][5]

The choice of the Reformatsky reaction is deliberate. The resulting organozinc reagent, often called a 'Reformatsky enolate', is significantly less basic and less reactive than corresponding Grignard reagents or lithium enolates.[4][5] This moderated reactivity is crucial as it prevents undesired side reactions, such as self-condensation of the ester or deprotonation of other acidic protons in the reaction mixture.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis.

Sources

- 1. Ethyl 2,2-difluoro-3-hydroxypropanoate | C5H8F2O3 | CID 2758828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3) [pubchemlite.lcsb.uni.lu]

- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Navigating the Properties of Ethyl 2,2-difluoro-3-hydroxypropanoate: A Technical Guide for Researchers

An In-Depth Exploration of the Physicochemical Characteristics and Stability Profile of a Key Fluorinated Building Block

In the landscape of modern drug discovery and development, fluorinated organic molecules have emerged as indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic properties. Among the diverse array of fluorinated building blocks, Ethyl 2,2-difluoro-3-hydroxypropanoate stands out as a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical properties and stability of this important compound.

Core Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in synthetic chemistry and formulation development. The key physicochemical parameters for Ethyl 2,2-difluoro-3-hydroxypropanoate are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C5H8F2O3 | |

| Molecular Weight | 154.11 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 75-78 °C at 9 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 90.1 ± 25.9 °C (Predicted) | [1] |

| Refractive Index | 1.385 (Predicted) | [1] |

Understanding the Stability Profile

The stability of a chemical compound is a critical parameter that dictates its shelf-life, storage conditions, and compatibility with other reagents and excipients. While some sources describe Ethyl 2,2-difluoro-3-hydroxypropanoate as having "excellent chemical stability," a deeper, more nuanced understanding is required for its effective utilization in research and development.[1] The primary degradation pathways for this molecule are anticipated to be hydrolysis of the ester functionality and thermal decomposition.

Hydrolytic Stability

The ester group in Ethyl 2,2-difluoro-3-hydroxypropanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding ethanol and 2,2-difluoro-3-hydroxypropanoic acid. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon is expected to influence the rate of this reaction.

Caption: Workflow for Boiling Point Determination.

Determination of Density (Pycnometer Method)

This method provides a precise way to determine the density of a liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle of known volume)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and equilibrate it to a known temperature (e.g., 20 °C) in the water bath.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with Ethyl 2,2-difluoro-3-hydroxypropanoate and equilibrate to the same temperature.

-

Dry the outside of the pycnometer and record its mass.

-

Calculate the density of the sample using the following formula: Density = (Mass of sample) / (Volume of pycnometer) where, Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

Conclusion and Future Perspectives

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block in medicinal chemistry, and a comprehensive understanding of its physical properties and stability is paramount for its successful application. While this guide provides a foundational overview based on available data and established scientific principles, further experimental investigation is warranted to fully characterize its stability profile. Specifically, detailed kinetic studies of its hydrolysis under various pH conditions and a thorough analysis of its thermal decomposition products would provide invaluable insights for formulation scientists and process chemists. As the demand for novel fluorinated pharmaceuticals continues to grow, a deeper understanding of such key intermediates will undoubtedly accelerate the pace of drug discovery and development.

References

-

PubChem. Ethyl 2,2-difluoro-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

-

ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2017. [Link]

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.

-

Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein journal of organic chemistry, 13, 2442–2457. [Link]

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

Sources

A Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 2,2-difluoro-3-hydroxypropanoate

Abstract

Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable fluorinated building block in medicinal and materials chemistry. The strategic placement of a geminal difluoro group adjacent to a primary hydroxyl group creates a unique electronic environment that significantly modulates the alcohol's reactivity. This guide provides an in-depth analysis of the chemical behavior of this hydroxyl group. We will explore the underlying electronic effects governing its reactivity and detail field-proven protocols for its key transformations, including oxidation, esterification, and the application of protective groups. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the distinct properties of this versatile synthon.

Introduction and Molecular Profile

Ethyl 2,2-difluoro-3-hydroxypropanoate is a bifunctional molecule featuring an ethyl ester and a primary alcohol. Its significance in synthetic chemistry stems from the incorporation of the difluoromethylene (CF2) group, a moiety of increasing importance in drug design. The CF2 group can serve as a bioisostere for carbonyls or ethers, and its presence can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3][4] Understanding the reactivity of the hydroxyl group in the context of the powerful electron-withdrawing nature of the adjacent CF2 unit is critical for its successful application in multi-step syntheses.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below. This data provides a baseline for selecting appropriate reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Formula | C5H8F2O3 | [5][6][7] |

| Molecular Weight | 154.11 g/mol | [6][7] |

| CAS Number | 380-41-6 | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 75-78°C at 9 mmHg | [6] |

| Density | ~1.3 g/cm³ (Predicted) | [6] |

| LogP | 0.14 (Predicted) | [6] |

The Decisive Influence: Electronic Effects of the Gem-Difluoro Group

The reactivity of the hydroxyl group in ethyl 2,2-difluoro-3-hydroxypropanoate is fundamentally dictated by the two fluorine atoms at the C2 position. Their strong electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect) along the carbon backbone.

This inductive pull has two primary consequences for the C3 hydroxyl group:

-

Increased Acidity: The electron density around the hydroxyl oxygen is diminished, weakening the O-H bond. This makes the hydroxyl proton significantly more acidic compared to its non-fluorinated analog, ethyl 3-hydroxypropanoate. This enhanced acidity facilitates deprotonation, influencing base-mediated reactions.

-

Reduced Nucleophilicity: The same inductive effect that increases acidity simultaneously reduces the electron density on the oxygen atom, making it a poorer nucleophile. Consequently, reactions requiring the alcohol to act as a nucleophile (e.g., Williamson ether synthesis, Mitsunobu reactions) may require more forcing conditions or alternative strategies.

The following diagram illustrates this core principle.

Caption: Inductive effect of the CF2 group on hydroxyl reactivity.

Key Transformations of the Hydroxyl Group

This section details common and effective synthetic transformations targeting the hydroxyl group, with protocols tailored to its unique electronic properties.

Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding ethyl 2,2-difluoro-3-oxopropanoate is a key transformation. Due to the electron-withdrawing nature of the CF2 group, the resulting aldehyde is highly electrophilic and potentially sensitive to over-oxidation or hydration. Therefore, mild and controlled oxidation conditions are paramount.

Causality of Method Selection: Standard chromium-based oxidants can be overly harsh. Milder methods like Swern or Dess-Martin periodinane (DMP) oxidations are preferred as they operate under neutral or slightly basic conditions at low temperatures, minimizing side reactions.[8]

Experimental Protocol: Dess-Martin Oxidation

This protocol is chosen for its operational simplicity and neutral pH conditions, which are well-suited for the sensitive fluorinated aldehyde product.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq).

-

Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is often used directly in the next step due to its reactivity. If required, purification can be achieved by careful column chromatography on silica gel.

Esterification

Esterification is a fundamental reaction for this substrate. Given the reduced nucleophilicity of the hydroxyl group, standard Fischer esterification (acid catalyst, excess acyl donor) is effective but may require extended reaction times or higher temperatures.[9] For more sensitive or valuable coupling partners, activation of the carboxylic acid is the preferred strategy.

Causality of Method Selection: Using an activated acyl species, such as an acyl chloride or employing coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), bypasses the need for the alcohol to be a strong nucleophile. The protocol below uses an acyl chloride, which is highly electrophilic and reacts efficiently.

Experimental Protocol: Acylation with an Acyl Chloride

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq), in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.

-

Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by silica gel column chromatography.

Protecting Group Strategies

The hydroxyl group often requires protection to prevent unwanted reactions during subsequent synthetic steps. The choice of protecting group must account for the steric environment and the electronic properties of the alcohol.

Causality of Method Selection:

-

Silyl Ethers (e.g., TBS, TIPS): These are excellent choices. They are introduced under basic conditions (e.g., imidazole) which are compatible with the substrate's increased acidity.[10] Their stability is tunable, and they are typically removed under fluoride-mediated (TBAF) or acidic conditions.[8] The tert-Butyldimethylsilyl (TBS) group is a robust and commonly used option.

-

Ethers (e.g., Benzyl, PMB): Formation of ethers via Williamson synthesis can be challenging due to the alcohol's poor nucleophilicity. Stronger bases (e.g., NaH) and elevated temperatures may be necessary.

-

Acetals (e.g., MOM, THP): These are generally not ideal for this specific primary alcohol due to the often strongly acidic conditions required for their installation, which could compete with ester hydrolysis.

The following diagram outlines the decision-making process for protecting group selection.

Caption: Decision workflow for selecting a hydroxyl protecting group.

Experimental Protocol: TBS Protection

-

Setup: Combine Ethyl 2,2-difluoro-3-hydroxypropanoate (1.0 eq) and imidazole (2.0-2.5 eq) in a flask.

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1-1.2 eq) in one portion.

-

Reaction: Stir the mixture at room temperature. Monitor by TLC. The reaction is usually complete in 2-6 hours.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.

Conclusion